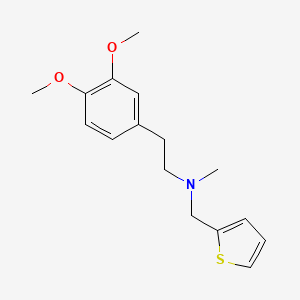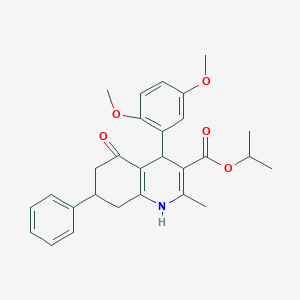
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol has been studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In cardiovascular disease, it has been studied for its potential to reduce inflammation and oxidative stress. In neurodegenerative disorders, it has been found to have neuroprotective effects.
Mécanisme D'action
The mechanism of action for 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol involves its ability to modulate various signaling pathways in cells. It has been found to inhibit the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. It also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
Studies have shown that 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also has neuroprotective effects and has been found to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol in lab experiments is its ability to modulate various signaling pathways, making it a useful tool for studying these pathways. However, one limitation is its potential toxicity, which needs to be carefully monitored in experiments.
Orientations Futures
There are several future directions for research on 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol. One direction is to study its potential applications in other diseases such as diabetes and obesity. Another direction is to investigate its potential as a therapeutic agent in combination with other drugs. Additionally, further studies are needed to determine its safety and toxicity in humans.
In conclusion, 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its ability to modulate signaling pathways and its biochemical and physiological effects make it a useful tool for studying these pathways. However, its potential toxicity needs to be carefully monitored in experiments. There are several future directions for research on this compound, including its potential applications in other diseases and its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis method for 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol involves the reaction of 5,6-dimethyl-1H-benzimidazole with 3-methylphenol in the presence of a base such as sodium hydride. The resulting product is then reacted with isopropanol to obtain the final compound.
Propriétés
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-5-4-6-17(7-13)23-11-16(22)10-21-12-20-18-8-14(2)15(3)9-19(18)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQEDSRSLCATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C=NC3=C2C=C(C(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)

![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)
![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)

![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)

![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)
